molecular formula C17H21Cl2NO2 B4232674 N-(3-chloro-4,5-dimethoxybenzyl)-1-phenylethanamine hydrochloride

N-(3-chloro-4,5-dimethoxybenzyl)-1-phenylethanamine hydrochloride

Cat. No. B4232674
M. Wt: 342.3 g/mol
InChI Key: BFDQMILRACRMTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4,5-dimethoxybenzyl)-1-phenylethanamine hydrochloride, commonly known as 25C-NBOMe, is a synthetic psychedelic drug that has gained popularity in recent years. It belongs to the family of N-benzyl phenethylamines and is a derivative of the 2C series of drugs. Although 25C-NBOMe has been found to have potent psychoactive effects, it is still relatively new and its effects on the human body are not yet fully understood.

Mechanism of Action

The mechanism of action of 25C-NBOMe is not yet fully understood, but it is believed to act on the 5-HT2A receptor, which is responsible for the psychedelic effects of many drugs. It may also act on the dopamine D2 receptor, which may be responsible for its stimulant effects. The exact mechanism of action of 25C-NBOMe is still being studied.
Biochemical and Physiological Effects:
25C-NBOMe has been found to have potent psychoactive effects, including hallucinations, euphoria, and altered perception of time and space. It has also been found to have stimulant effects, including increased heart rate, blood pressure, and body temperature. It is important to note that the effects of 25C-NBOMe on the human body are not yet fully understood and more research is needed to fully understand its effects.

Advantages and Limitations for Lab Experiments

25C-NBOMe has several advantages for lab experiments, including its potency and selectivity for the 5-HT2A receptor. However, it also has several limitations, including its potential for toxicity and the lack of understanding of its effects on the human body.

Future Directions

There are several future directions for research on 25C-NBOMe, including further studies on its mechanism of action, its effects on the human body, and its potential therapeutic uses. It is also important to study the potential risks associated with the use of 25C-NBOMe, including its potential for toxicity and long-term effects on the brain. Overall, more research is needed to fully understand the effects of 25C-NBOMe on the human body and its potential uses in scientific research and medicine.

Scientific Research Applications

25C-NBOMe has been found to have potent psychoactive effects and has been used in scientific research to study the mechanisms of action of psychedelic drugs. It has been found to have a high affinity for the 5-HT2A receptor, which is responsible for the psychedelic effects of many drugs. It has also been found to have a high affinity for the dopamine D2 receptor, which may be responsible for its stimulant effects.

properties

IUPAC Name

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2.ClH/c1-12(14-7-5-4-6-8-14)19-11-13-9-15(18)17(21-3)16(10-13)20-2;/h4-10,12,19H,11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDQMILRACRMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC(=C(C(=C2)Cl)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4,5-dimethoxybenzyl)-1-phenylethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4,5-dimethoxybenzyl)-1-phenylethanamine hydrochloride
Reactant of Route 3
N-(3-chloro-4,5-dimethoxybenzyl)-1-phenylethanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-4,5-dimethoxybenzyl)-1-phenylethanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(3-chloro-4,5-dimethoxybenzyl)-1-phenylethanamine hydrochloride
Reactant of Route 6
N-(3-chloro-4,5-dimethoxybenzyl)-1-phenylethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.